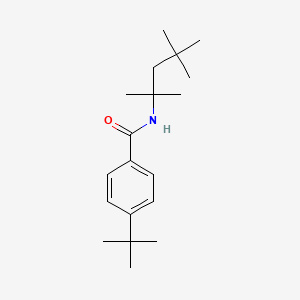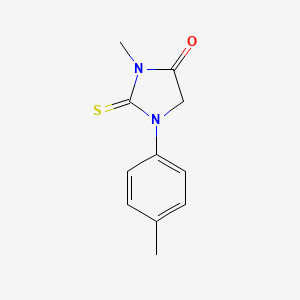
3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione, also known as PD 153035, is a synthetic organic compound that belongs to the class of quinazoline derivatives. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) and has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 is highly selective for EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and physiological effects:
3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 has been shown to have potent antitumor activity in preclinical studies. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and head and neck cancers. 3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which tumors develop new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 is a potent and selective inhibitor of EGFR and has been extensively studied in preclinical models of cancer. Its selectivity for EGFR makes it a valuable tool for studying the role of EGFR signaling in cancer progression. However, 3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 has limited solubility in water, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of 3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035. Another area of research is the study of the mechanisms of resistance to EGFR inhibitors, which can limit their effectiveness in cancer treatment. Finally, the combination of 3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 with other anticancer agents is an area of active research, as combination therapy has been shown to be more effective than single-agent therapy in some types of cancer.
Synthesemethoden
3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with 2-fluoroaniline to form 2-(2-fluorophenyl)nitrobenzene. The nitro group is then reduced to an amino group using hydrogenation, followed by cyclization with phosgene to form 3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 has been extensively studied for its potential use in cancer treatment. It is a potent and selective inhibitor of EGFR, a protein that is overexpressed in many types of cancer. Inhibition of EGFR signaling can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. 3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 has been shown to be effective in preclinical studies of various types of cancer, including breast, lung, and head and neck cancers.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-10-6-2-4-8-12(10)17-13(18)9-5-1-3-7-11(9)16-14(17)19/h1-8H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUIZVZESNELIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5766301.png)
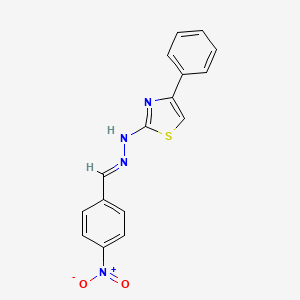

![1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5766331.png)
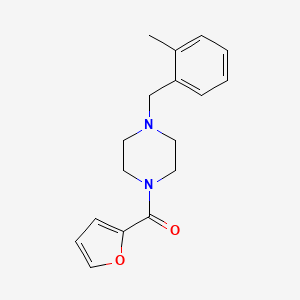
![N-[4-(diethylamino)benzyl]-1-ethyl-1H-benzimidazol-2-amine](/img/structure/B5766344.png)
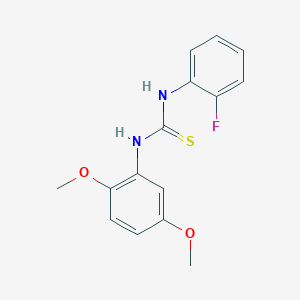
![N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5766365.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide](/img/structure/B5766372.png)

![5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5766398.png)

